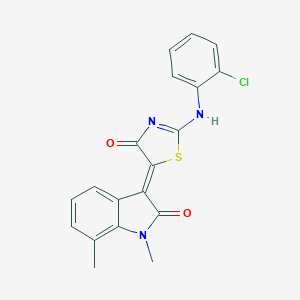![molecular formula C25H22ClN5OS B308399 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline](/img/structure/B308399.png)
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is a synthetic compound that belongs to the class of triazinobenzoxazepine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to be an effective tool for identifying and characterizing protein-protein interactions in vitro and in vivo. Additionally, it has been studied for its potential applications in drug discovery and development, particularly in the development of new drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. It has been shown to bind to a variety of proteins, including kinases, phosphatases, and transcription factors. By modulating the activity of these proteins, it can affect a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt, mTOR, and ERK. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. It has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which are involved in the regulation of inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is its ability to selectively modulate the activity of specific proteins. This makes it a valuable tool for studying protein-protein interactions and for identifying potential drug targets. Additionally, it has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its potential toxicity, particularly at high doses. Careful dose-response studies are required to determine the optimal dose for use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline. One potential direction is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its protein targets. Finally, more research is needed to determine the potential applications of this compound in the development of new cancer therapies and other disease treatments.
Synthesemethoden
The synthesis of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The synthesis method has been described in detail in several research articles, including a study published in the Journal of Organic Chemistry in 2018. The authors of this study reported that the synthesis method involved the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide, which was then reacted with 6-amino-5-nitroso-1,2,3,4-tetrahydroquinoline to form the intermediate compound. The final product was obtained by reacting the intermediate compound with N,N-dimethylaniline in the presence of a catalyst.
Eigenschaften
Produktname |
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline |
|---|---|
Molekularformel |
C25H22ClN5OS |
Molekulargewicht |
476 g/mol |
IUPAC-Name |
4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22ClN5OS/c1-31(2)18-13-11-16(12-14-18)23-27-21-10-6-4-8-19(21)22-24(32-23)28-25(30-29-22)33-15-17-7-3-5-9-20(17)26/h3-14,23,27H,15H2,1-2H3 |
InChI-Schlüssel |
PWCQZDVVZHQSAM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![{2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B308317.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308335.png)
![1-{6-[5-(3-chloro-4-methylphenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308336.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)
